molecular formula C16H15N3OS B6901084 N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide

N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide

Cat. No.: B6901084
M. Wt: 297.4 g/mol
InChI Key: DBECWBSNGNNGOM-UHFFFAOYSA-N
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Description

N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the naphthalene moiety and the thiadiazole ring imparts unique chemical and physical properties to the compound.

Properties

IUPAC Name

N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11(19(2)16(20)15-10-21-18-17-15)13-8-7-12-5-3-4-6-14(12)9-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBECWBSNGNNGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N(C)C(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide typically involves the reaction of N-methyl-N-(1-naphthalen-2-ylethyl)amine with thiadiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-naphthalen-1-ylethyl)aniline
  • N-methyl-N-(1-naphthalen-2-ylethyl)benzamide
  • N-methyl-N-(1-naphthalen-2-ylethyl)thiazole-4-carboxamide

Uniqueness

N-methyl-N-(1-naphthalen-2-ylethyl)thiadiazole-4-carboxamide is unique due to the presence of both the naphthalene and thiadiazole moieties, which impart distinct chemical and physical properties. The combination of these two functional groups enhances the compound’s potential for diverse applications in various fields.

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